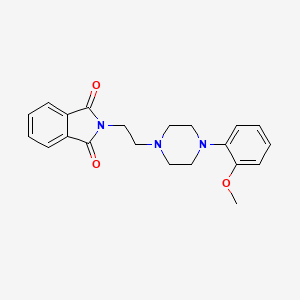

2-(2-(4-(2-メトキシフェニル)ピペラジン-1-イル)エチル)イソインドリン-1,3-ジオン

概要

説明

This compound is a major metabolite of hydroxyzine that exhibits high specific affinity for histamine H1 receptor . It is used for the management of allergies, hay fever, angioedema, and urticaria .

Molecular Structure Analysis

The molecular formula of this compound is C21H23N3O3 . It has an average mass of 365.426 Da and a monoisotopic mass of 365.173950 Da .Physical And Chemical Properties Analysis

This compound has a density of 1.2±0.1 g/cm3, a boiling point of 540.2±50.0 °C at 760 mmHg, and a flash point of 280.5±30.1 °C . It has 6 H bond acceptors, 0 H bond donors, and 5 freely rotating bonds .科学的研究の応用

α1-アドレナリン受容体拮抗薬

この化合物は、α1-アドレナリン受容体の拮抗薬としての可能性について研究されています . α1-アドレナリン受容体は、最も研究されているGタンパク質共役受容体の1つであり、さまざまな神経学的疾患の治療のための重要な標的です . この化合物は、22 nMから250 nMの範囲でα1-アドレナリン親和性を示しました .

心臓血管疾患の治療

アドレナリン受容体の活性化または遮断は、心臓肥大、うっ血性心不全、高血圧、狭心症、心房細動などの多くの疾患の治療における主要な治療アプローチです . この化合物は、α1-アドレナリン受容体との相互作用により、これらの疾患の治療に潜在的に使用できます .

呼吸器疾患の治療

アドレナリン受容体は、喘息やアナフィラキシーなどの呼吸器疾患の治療に重要な役割を果たします . α1-アドレナリン受容体の拮抗薬として、この化合物は、これらの疾患の治療に潜在的に使用できます .

前立腺疾患の治療

α1-アドレナリン受容体の主な機能は、血管、下部尿路、前立腺の平滑筋の収縮です . したがって、この化合物は、良性前立腺肥大の治療に潜在的に使用できます .

うつ病の治療

アドレナリン受容体は、うつ病とも関連しています . α1-アドレナリン受容体の拮抗薬として、この化合物は、うつ病の治療に潜在的に使用できます .

甲状腺機能亢進症の治療

アドレナリン受容体は、甲状腺機能亢進症の治療に役割を果たします . この化合物は、α1-アドレナリン受容体との相互作用により、この疾患の治療に潜在的に使用できます .

作用機序

Target of Action

The primary target of the compound 2-(2-(4-(2-Methoxyphenyl)piperazin-1-yl)ethyl)isoindoline-1,3-dione is the alpha1-adrenergic receptor (α1-AR) . The α1-AR is a class of G-protein-coupled receptors (GPCRs) and has three different subtypes: α1A-, α1B-, and α1D-ARs . The primary function of AR is the contraction of the smooth muscles in blood vessels, lower urinary tract, and prostate .

Mode of Action

The compound interacts with its target, the α1-AR, by acting as a ligand . It shows alpha1-adrenergic affinity in the range from 22 nM to 250 nM . This interaction results in the activation or blockade of these receptors, which is a major therapeutic approach for the treatment of numerous disorders .

Biochemical Pathways

The compound affects the biochemical pathways associated with the α1-AR. These receptors are targets for the endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine . They are also associated with numerous neurodegenerative and psychiatric conditions .

Pharmacokinetics

The compound’s absorption, distribution, metabolism, and excretion (ADME) properties have been studied using in silico docking and molecular dynamics simulations . Six compounds, including 2-(2-(4-(2-Methoxyphenyl)piperazin-1-yl)ethyl)isoindoline-1,3-dione, exhibited an acceptable pharmacokinetic profile for advanced investigation as potential α1-AR antagonists .

Result of Action

The molecular and cellular effects of the compound’s action are primarily related to its interaction with the α1-AR. By acting as a ligand for these receptors, it can influence the contraction of smooth muscles in various parts of the body .

生化学分析

Biochemical Properties

2-(2-(4-(2-Methoxyphenyl)piperazin-1-yl)ethyl)isoindoline-1,3-dione plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. Additionally, it inhibits the aggregation of beta-amyloid protein, indicating a possible role in the treatment of Alzheimer’s disease . The compound’s interactions with these biomolecules highlight its importance in modulating biochemical pathways.

Cellular Effects

2-(2-(4-(2-Methoxyphenyl)piperazin-1-yl)ethyl)isoindoline-1,3-dione affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to impact the viability of cancer cells by affecting cell signaling and chromatin regulation . These effects on cellular processes underscore the compound’s potential in therapeutic applications.

Molecular Mechanism

The mechanism of action of 2-(2-(4-(2-Methoxyphenyl)piperazin-1-yl)ethyl)isoindoline-1,3-dione involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound has been shown to bind to alpha1-adrenergic receptors, influencing their activity and leading to therapeutic effects in conditions such as cardiac hypertrophy, hypertension, and depression . These molecular interactions provide insights into the compound’s therapeutic potential.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(2-(4-(2-Methoxyphenyl)piperazin-1-yl)ethyl)isoindoline-1,3-dione change over time. The compound’s stability and degradation are critical factors in its long-term effects on cellular function. Studies have shown that the compound maintains its activity over extended periods, making it suitable for long-term therapeutic applications

Dosage Effects in Animal Models

The effects of 2-(2-(4-(2-Methoxyphenyl)piperazin-1-yl)ethyl)isoindoline-1,3-dione vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, while higher doses may lead to toxic or adverse effects. For example, in animal models, the compound has shown anticonvulsant activity at specific doses, but higher doses may result in toxicity . Understanding the dosage effects is crucial for developing safe and effective therapeutic applications.

Metabolic Pathways

2-(2-(4-(2-Methoxyphenyl)piperazin-1-yl)ethyl)isoindoline-1,3-dione is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s metabolism involves interactions with cytochrome P450 enzymes, which play a role in its biotransformation and elimination from the body . These metabolic interactions are essential for understanding the compound’s pharmacokinetics and therapeutic potential.

Transport and Distribution

The transport and distribution of 2-(2-(4-(2-Methoxyphenyl)piperazin-1-yl)ethyl)isoindoline-1,3-dione within cells and tissues are mediated by specific transporters and binding proteins. The compound’s localization and accumulation in tissues are influenced by its interactions with these transporters . Understanding its transport and distribution is vital for optimizing its therapeutic efficacy and minimizing potential side effects.

Subcellular Localization

2-(2-(4-(2-Methoxyphenyl)piperazin-1-yl)ethyl)isoindoline-1,3-dione exhibits specific subcellular localization, which affects its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . These localization patterns are crucial for its therapeutic effects and provide insights into its mechanism of action.

特性

IUPAC Name |

2-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]isoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N3O3/c1-27-19-9-5-4-8-18(19)23-13-10-22(11-14-23)12-15-24-20(25)16-6-2-3-7-17(16)21(24)26/h2-9H,10-15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRSLARDFVUZKAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1N2CCN(CC2)CCN3C(=O)C4=CC=CC=C4C3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10429208 | |

| Record name | 2-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]isoindole-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10429208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

365.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

99718-67-9 | |

| Record name | 2-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]isoindole-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10429208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

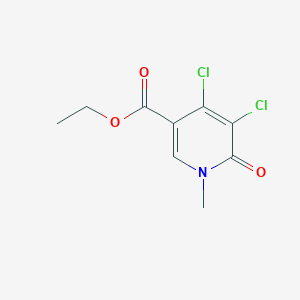

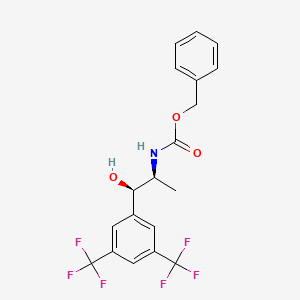

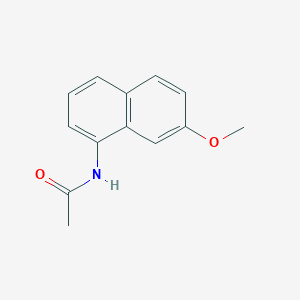

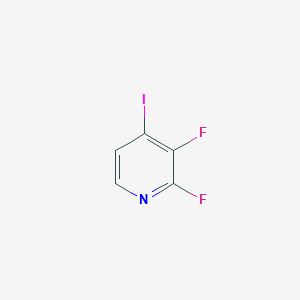

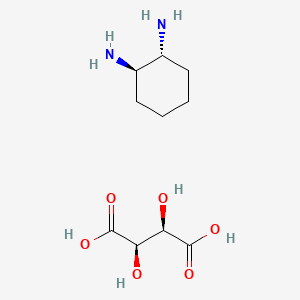

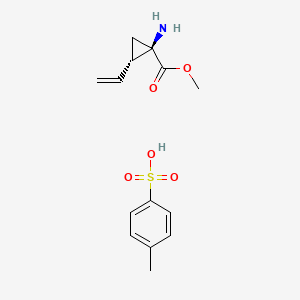

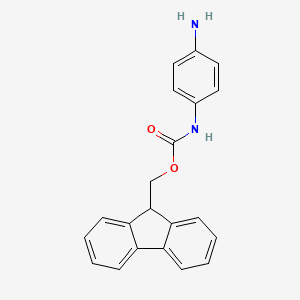

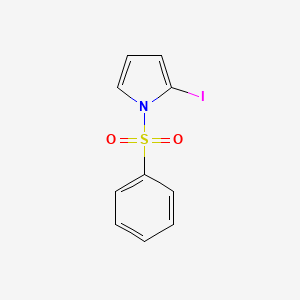

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Iodo-1H-pyrrolo[3,2-C]pyridine](/img/structure/B1312915.png)

![Benzene, 1-[(6-bromohexyl)oxy]-4-chloro-](/img/structure/B1312931.png)

![6-Methyl-1H-pyrrolo[2,3-B]pyridine](/img/structure/B1312937.png)